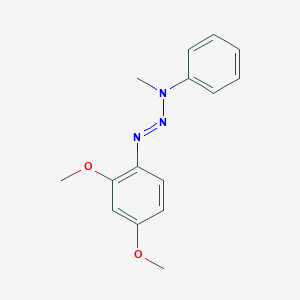
(1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene is an organic compound belonging to the class of triazene derivatives. This compound is characterized by the presence of a triazene group, which is a functional group consisting of a diazo group attached to an amine. The compound’s structure includes a 2,4-dimethoxyphenyl group and a phenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene typically involves the reaction of 2,4-dimethoxyaniline with diazomethane in the presence of a catalyst. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with the aniline derivative to form the triazene compound. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted triazene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other triazene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active amine compounds in vivo.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of (1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene involves its interaction with biological molecules through the triazene group. The compound can undergo metabolic activation to release reactive intermediates, which can then interact with cellular targets such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene
- (1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-2-ene
- (1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-3-ene
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethoxyphenyl group enhances its stability and reactivity compared to other triazene derivatives. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and pharmaceutical research.
Eigenschaften
CAS-Nummer |
59528-20-0 |
|---|---|
Molekularformel |
C15H17N3O2 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
N-[(2,4-dimethoxyphenyl)diazenyl]-N-methylaniline |
InChI |
InChI=1S/C15H17N3O2/c1-18(12-7-5-4-6-8-12)17-16-14-10-9-13(19-2)11-15(14)20-3/h4-11H,1-3H3 |
InChI-Schlüssel |
CJSOKXFPEZUBBH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)N=NC2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)
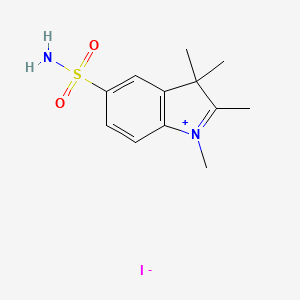

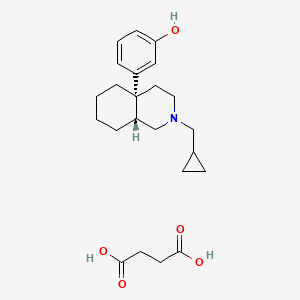
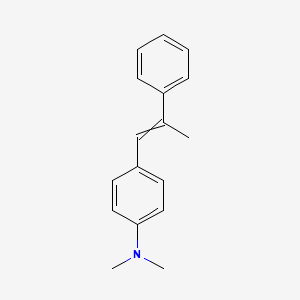
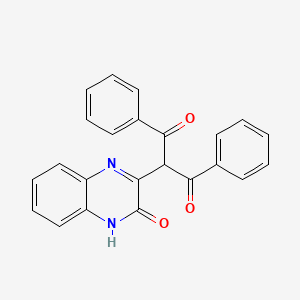



![4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14598762.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide](/img/structure/B14598768.png)
![2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14598769.png)
![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)

